molecular formula C16H11NO2 B6391704 3-(Naphthalen-1-yl)isonicotinic acid CAS No. 1261943-81-0

3-(Naphthalen-1-yl)isonicotinic acid

Cat. No.: B6391704
CAS No.: 1261943-81-0
M. Wt: 249.26 g/mol
InChI Key: QDOVIVHJOWELQJ-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)isonicotinic acid is an organic compound that combines the structural features of naphthalene and isonicotinic acid Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, while isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Naphthalen-1-yl)isonicotinic acid typically involves the coupling of naphthalene derivatives with isonicotinic acid or its derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a naphthalene boronic acid with a halogenated isonicotinic acid under basic conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. This might include continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(Naphthalen-1-yl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Naphthalen-1-ylmethanol or naphthalen-1-ylmethanal.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

3-(Naphthalen-1-yl)isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, derivatives of isonicotinic acid are known to inhibit the synthesis of mycolic acids in mycobacteria, which is crucial for their cell wall integrity .

Comparison with Similar Compounds

    Nicotinic Acid: Similar structure but with the carboxyl group at the 3-position.

    Picolinic Acid: An isomer with the carboxyl group at the 2-position.

    Isonicotinic Acid: The parent compound with the carboxyl group at the 4-position.

Uniqueness: 3-(Naphthalen-1-yl)isonicotinic acid is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with enhanced biological activity and material properties .

Properties

IUPAC Name

3-naphthalen-1-ylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)14-8-9-17-10-15(14)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOVIVHJOWELQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CN=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-81-0
Record name 4-Pyridinecarboxylic acid, 3-(1-naphthalenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261943-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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